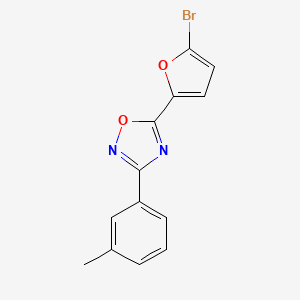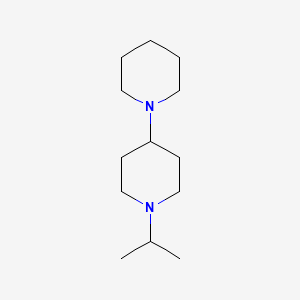![molecular formula C13H13N7 B5682147 5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5682147.png)
5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, also known as PHCCC, is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, anxiety, and depression.
Mecanismo De Acción
5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine exerts its effects by binding to the allosteric site of the mGluR4 receptor, which enhances the receptor's response to glutamate. This results in an increase in the release of the inhibitory neurotransmitter GABA, leading to a reduction in neuronal activity. The activation of mGluR4 has been shown to have neuroprotective effects and improve motor function in animal models of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a potent and selective effect on the mGluR4 receptor, leading to an increase in GABA release and a reduction in neuronal activity. This results in a range of physiological effects, including improved motor function, reduced anxiety-like behavior, and antidepressant-like effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine is its specificity for the mGluR4 receptor, which allows for targeted modulation of neuronal activity. However, the synthesis of this compound is a complex and time-consuming process, which may limit its use in laboratory experiments. Additionally, the effects of this compound may vary depending on the specific animal model and experimental conditions used.
Direcciones Futuras
5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has shown promising results in animal models of neurological disorders, but further research is needed to determine its potential therapeutic applications in humans. One future direction is to investigate the effects of this compound in human clinical trials for Parkinson's disease, anxiety, and depression. Additionally, the development of more efficient synthesis methods for this compound may facilitate its use in laboratory experiments and clinical trials. Finally, further investigation of the mechanism of action of this compound may lead to the development of more potent and selective modulators of the mGluR4 receptor.
Métodos De Síntesis
The synthesis of 5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine involves a multistep process that includes the preparation of the imidazo[4,5-c]pyridine core, followed by the introduction of the tetrazole and phenyl groups. The final product is obtained by a coupling reaction of the intermediate compounds. The synthesis of this compound is a challenging process that requires expertise in organic chemistry and a well-equipped laboratory.
Aplicaciones Científicas De Investigación
5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve motor function in animal models of Parkinson's disease and reduce anxiety-like behavior in rodents. Additionally, this compound has been shown to have antidepressant-like effects in animal models of depression. These promising results have led to further investigation of this compound as a potential treatment for these disorders in humans.
Propiedades
IUPAC Name |
5-(1-phenyltetrazol-5-yl)-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7/c1-2-4-10(5-3-1)20-13(16-17-18-20)19-7-6-11-12(8-19)15-9-14-11/h1-5,9H,6-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCPMDTUBINUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CN2)C3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B5682073.png)
![(3R*,5R*)-N-[2-(pyridin-2-ylthio)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5682078.png)

![5,6-dimethyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5682087.png)
![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5682094.png)
![2-[(cyclohexyloxy)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5682095.png)
![ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5682101.png)


![2-(4-methoxyphenyl)-5-(2-morpholinylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5682121.png)
![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5682135.png)
![4,11-dihydro-2H-naphtho[2,3-b][1,3]thiazolo[4,5-e][1,4]diazepin-2-one](/img/structure/B5682137.png)
![9-[2-(ethylthio)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5682140.png)
![1-{1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-4-piperidinyl}-1,4-diazepane dihydrochloride](/img/structure/B5682154.png)
